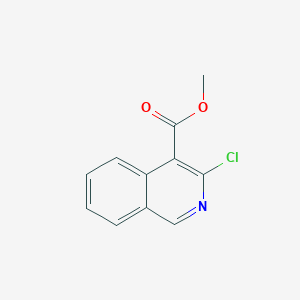
Methyl 3-chloroisoquinoline-4-carboxylate
説明
Methyl 3-chloroisoquinoline-4-carboxylate (MCIQ) is an organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug development. This compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. MCIQ is also known to have a variety of biochemical and physiological effects on the body.
科学的研究の応用
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
- The synthesis of quinoline derivatives involves nucleophilic and electrophilic substitution reactions .
- The results of these applications have led to the production of a wide range of drugs with various therapeutic effects .
- Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry .
- They are used in the synthesis of heterocyclic compounds and their biological activity .
- The methods of application include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes of these applications have led to the development of greener and more sustainable chemical processes .
- Quinoline derivatives are also used in the field of industrial chemistry .
- They are used in the creation of compounds with wide-ranging pharmacological activities .
- The methods of application involve various synthetic routes, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- The outcomes of these applications have contributed to the development of more sustainable industrial processes .
Medicinal Chemistry
Synthetic Organic Chemistry
Industrial Chemistry
- Quinoline derivatives are known to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, and antihypertensive .
- They are used in the synthesis of a wide range of drugs and natural products .
- The methods of application involve various synthetic routes, including multicomponent one-pot reactions .
- The outcomes of these applications have contributed to the development of a wide range of drugs with various therapeutic effects .
- Quinoline derivatives are used in the field of bioorganic chemistry .
- They are used in the synthesis of heterocyclic compounds and their biological activity .
- The methods of application include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes of these applications have led to the development of a wide range of bioorganic compounds .
- This field focuses on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- The methods of application involve various synthetic routes, including multicomponent one-pot reactions .
- The outcomes of these applications have contributed to the development of a wide range of heterocyclic systems .
Pharmaceutical Chemistry
Bioorganic Chemistry
Chemistry of 2-Chloroquinoline-3-Carbaldehyde and Related Analogs
- This field focuses on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs .
- It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- The methods of application involve various synthetic routes, including multicomponent one-pot reactions .
- The outcomes of these applications have contributed to the development of a wide range of heterocyclic systems .
- Quinoline derivatives are used in green and clean syntheses .
- They are used in the synthesis of quinoline derivatives using alternative reaction methods .
- The methods of application include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- The outcomes of these applications have led to the development of greener and more sustainable chemical processes .
- This field focuses on the synthesis of 4-hydroxy-2-quinolones .
- It involves the reaction of anilines using malonic acid equivalents .
- Other methods include the reaction of anthranilic acid derivatives or alternatively by methods involving hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .
- The outcomes of these applications have contributed to the development of a wide range of 4-hydroxy-2-quinolones .
Chemistry of 2-Chloroquinoline-3-Carbaldehyde and Related Analogs
Green and Clean Syntheses
Synthesis of 4-Hydroxy-2-Quinolones
特性
IUPAC Name |
methyl 3-chloroisoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQIYLQWJRJJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857567 | |
| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloroisoquinoline-4-carboxylate | |
CAS RN |
1260642-58-7 | |
| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



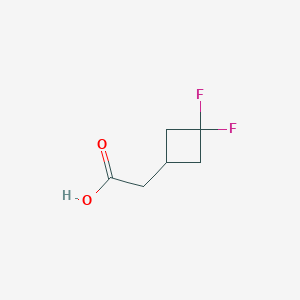
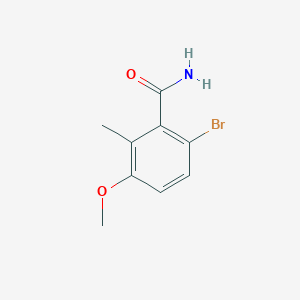
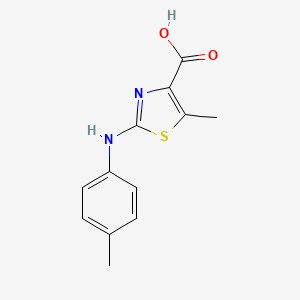
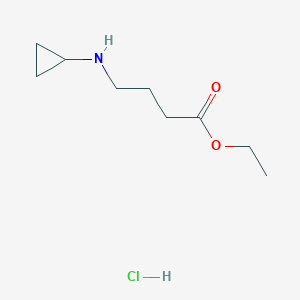
![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)
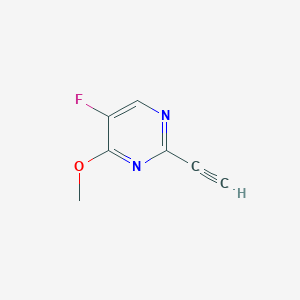
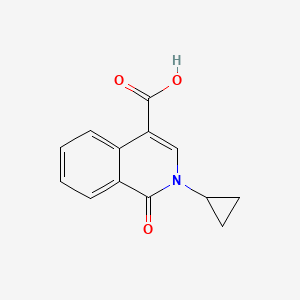
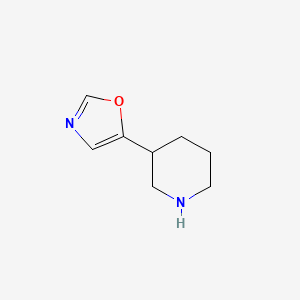
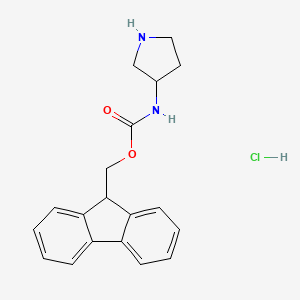
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)
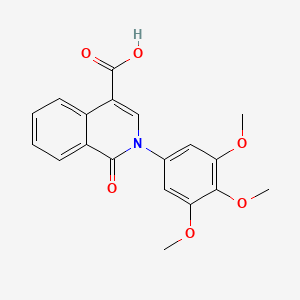
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)
![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)